REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.CC(O)=O.C([BH3-])#N.[Na+]>O.C(O)C>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
8.05 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Type
|
CUSTOM
|
Details
|
was stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled for 2 min with an ice-bath
|
Duration
|
2 min
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the white solid filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (2×)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was then added
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
DISTILLATION
|
Details
|
The residual oil was purified by Kugelrohr distillation
|
Type
|
CUSTOM
|
Details
|
to give 1 (9.03 g, 62%; b.p.140° C./0.05 mmHg) as a clear oil which
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CCC(CC2)N2CCOCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |